molecular formula C19H13NO3S B5721519 8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B5721519
M. Wt: 335.4 g/mol
InChI Key: PPMRBNUTESYHOR-UHFFFAOYSA-N
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Description

8-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a synthetic coumarin-thiazole hybrid compound. Coumarins are benzopyrone derivatives known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 8-methoxy substituent on the coumarin nucleus influences electronic and steric properties, modulating interactions with biological targets. This compound is synthesized via a solvent-free, piperidine-catalyzed reaction between 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, yielding 3-acetyl-8-methoxy-2H-chromen-2-one as a key intermediate . Subsequent functionalization introduces the 2-phenylthiazole moiety, leveraging cyclization reactions with thiourea or substituted amines .

Properties

IUPAC Name

8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S/c1-22-16-9-5-8-13-10-14(19(21)23-17(13)16)15-11-24-18(20-15)12-6-3-2-4-7-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMRBNUTESYHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group at the 8th position using methyl iodide and a base like potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-bromoacetophenone to form 2-phenyl-1,3-thiazole.

    Coupling Reaction: The final step involves coupling the 2-phenyl-1,3-thiazole with the chromen-2-one core through a suitable coupling reagent such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Compound Name Substituents Key Features Bioactivity Reference
Target Compound 8-OCH₃, 3-(2-Ph-thiazole) Balanced lipophilicity; phenyl enhances membrane permeability Antimicrobial, anticancer (hypothesized)
3-(2-Amino-thiazol-4-yl)-coumarin 3-(2-NH₂-thiazole) Polar amino group improves solubility Intermediate for further derivatization
8-Methoxy-3-(4-methoxybenzenesulfonyl)-coumarin 3-(4-OCH₃-Ph-SO₂) Sulfonyl group increases molecular weight (346.36) and polarity Potential enzyme inhibition
8-Nitro-3-(3-methoxyphenyl-thiazole)-coumarin 8-NO₂, 3-(3-OCH₃-Ph-thiazole) Electron-withdrawing nitro group alters electronic density Not reported; predicted redox activity
8-Methoxy-3-(2-methoxyphenylamino-thiazole)-coumarin 3-(2-OCH₃-Ph-NH-thiazole) Methoxyphenylamino enhances H-bonding Superior antimicrobial activity vs. E. coli (vs. streptomycin)

Physicochemical Properties

Property Target Compound 8-Nitro Analog Sulfonyl Derivative
Molecular Formula C₁₉H₁₃NO₃S C₁₇H₁₁N₃O₅S C₁₇H₁₄O₆S
Molecular Weight 335.38 g/mol 369.35 g/mol 346.36 g/mol
Hydrogen Bond Acceptors 5 7 6
LogP (Predicted) ~3.2 ~2.8 ~2.5

Key Research Findings

Synthetic Efficiency: Solvent-free synthesis (94% yield) outperforms methanol-based methods (65% yield) .

Activity Modulation: 8-Methoxy Group: Critical for balancing polarity and bioactivity; removal or substitution (e.g., nitro) reduces efficacy . Thiazole Substitution: 2-Phenyl > 2-amino in antimicrobial activity due to improved hydrophobic interactions .

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